4-Chloro-2-methyl-6-nitroquinazoline

概述

描述

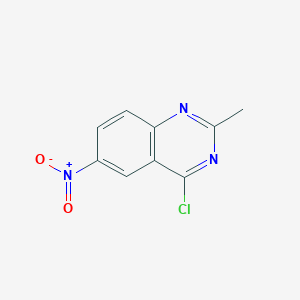

4-Chloro-2-methyl-6-nitroquinazoline is a chemical compound with the molecular formula C9H6ClN3O2 and a molecular weight of 223.62 g/mol . This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . Quinazolines are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties .

准备方法

The synthesis of 4-Chloro-2-methyl-6-nitroquinazoline typically involves the reaction of 2-methyl-6-nitroquinazoline-4-one with diisopropylethylamine in toluene, followed by the addition of phosphoryl chloride . The reaction is carried out at elevated temperatures, specifically heating to 120°C for 1 hour and then at 80°C for an additional 3 hours . This method ensures the formation of the desired product with high purity.

化学反应分析

4-Chloro-2-methyl-6-nitroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common reagents used in these reactions include diisopropylethylamine, phosphoryl chloride, and hydrogen gas . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Anticancer Activity

Numerous studies have highlighted the potential of quinazoline derivatives, including 4-chloro-2-methyl-6-nitroquinazoline, as anticancer agents. For instance, derivatives have shown effectiveness against various cancer cell lines, demonstrating cytotoxicity and the ability to inhibit tumor growth.

Case Study:

A series of synthesized quinazoline derivatives were tested for their cytotoxic effects on human leukemia (K-562) and other cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives possess significant antibacterial and antifungal activities.

Data Table: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

Synthetic Applications

This compound serves as an important intermediate in the synthesis of various biologically active compounds. Its synthetic versatility allows it to be modified into other derivatives that enhance pharmacological efficacy.

Synthetic Routes

The synthesis typically involves nitration and chlorination processes that yield high-purity products with improved yields compared to traditional methods .

Synthesis Example:

A method involving the reaction of 2-amino-4-chlorobenzoic acid with nitrating agents can produce this compound efficiently, enabling further functionalization for drug development .

Biological Mechanisms

The biological mechanisms through which this compound exerts its effects are under investigation. It is believed that these compounds may act by inhibiting specific enzymes or interfering with cellular signaling pathways that are crucial for cancer cell survival.

Example Mechanism:

Studies suggest that quinazoline derivatives may inhibit the activity of certain kinases involved in cancer progression, thus providing a targeted therapeutic approach .

作用机制

The mechanism of action of 4-Chloro-2-methyl-6-nitroquinazoline involves its interaction with specific molecular targets, such as tyrosine kinases . By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that are crucial for cancer cell proliferation and survival . This makes it a promising candidate for the development of targeted anticancer therapies.

相似化合物的比较

4-Chloro-2-methyl-6-nitroquinazoline can be compared with other quinazoline derivatives, such as:

- 4-Chloro-6-fluoro-2-methylquinazoline

- 4-Chloro-6-methoxy-2-methylquinazoline

- 6-Bromo-4-chloro-2-methylquinazoline

- 4-Chloro-2,5-dimethylquinazoline

These compounds share a similar quinazoline core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties .

生物活性

4-Chloro-2-methyl-6-nitroquinazoline is a heterocyclic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₆ClN₃O₂, with a molecular weight of 223.62 g/mol. The compound features a quinazoline core characterized by:

- Chlorine atom at the 4-position

- Methyl group at the 2-position

- Nitro group at the 6-position

This unique arrangement influences its chemical reactivity and biological interactions, particularly with various kinases involved in cancer pathways .

Research indicates that this compound acts primarily as an inhibitor of specific kinases that play critical roles in cell proliferation and survival. Its mechanism involves binding to enzyme active sites, thereby inhibiting their function and affecting downstream signaling pathways crucial for tumor growth and metastasis .

Biological Activities

The biological activities of this compound can be categorized as follows:

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the influence of substituents on biological activity:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Chloro-6-methoxy-2-methylquinoline | Methoxy group at position 6 | Different biological activity due to methoxy substitution |

| 4-Chloro-7-fluoro-6-nitroquinazoline | Fluorine atom instead of chlorine at position 4 | Potentially different pharmacokinetic properties due to fluorine |

| 2-Methyl-6-nitroquinoline | Lacks chlorine substitution | Lower reactivity compared to chlorinated derivatives |

These variations illustrate how modifications can lead to significant differences in chemical behavior and biological activity .

Case Studies and Research Findings

Several studies have explored the biological activity of quinazoline derivatives, including this compound:

- Inhibition Studies : Research demonstrated that quinazoline derivatives could effectively inhibit Aurora kinase activity, which is crucial for cell division and tumor growth. This inhibition correlates with reduced cell viability in cancer cell lines .

- Synergistic Effects : A study indicated that combining this compound with other chemotherapeutic agents enhanced its efficacy against specific cancer types, suggesting potential for combination therapies .

- Toxicological Assessments : Toxicological profiles have been established for related compounds, providing insights into the safety and potential side effects associated with their use in therapeutic settings .

常见问题

Basic Questions

Q. What are the established synthetic routes for 4-Chloro-2-methyl-6-nitroquinazoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclocondensation of substituted anthranilic acid derivatives with nitrating agents. Classical approaches like the Gould–Jacob or Friedländer reactions may be adapted for quinazoline frameworks, while transition metal catalysis (e.g., Pd-mediated cross-couplings) can optimize regioselectivity. Solvent polarity and temperature critically impact nitro-group stability; polar aprotic solvents (e.g., DMF) at 60–80°C improve nitroquinazoline yields. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is standard . Substituent positioning (chloro vs. methyl groups) may require protection/deprotection strategies to avoid side reactions .

Q. How can spectroscopic and chromatographic methods be optimized for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) analysis (¹H/¹³C) should prioritize deuterated DMSO to resolve aromatic protons and nitro-group deshielding effects. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) confirms molecular ions. For chromatographic purity, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) at 254 nm detects nitro-aromatic UV absorption. Differential scanning calorimetry (DSC) determines melting points and thermal stability, with deviations >2°C indicating impurities .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodological Answer : The chloro substituent at the 4-position is highly electrophilic, enabling displacement by amines, alkoxides, or thiols. Kinetic studies in THF/water mixtures show pseudo-first-order dependence on nucleophile concentration. Steric hindrance from the 2-methyl group slows substitution at adjacent positions. Nitro groups at C6 stabilize the aromatic ring via resonance but reduce solubility in non-polar media. Reactions with piperazine or morpholine derivatives yield pharmacologically relevant intermediates .

Advanced Research Questions

Q. What strategies are effective in resolving crystallographic disorder in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement (via Olex2 interface) resolves positional disorder, particularly for nitro-group orientations. Twinning analysis (Hooft parameter) and anisotropic displacement parameters (ADPs) distinguish static vs. dynamic disorder. High-resolution data (<1.0 Å) collected at synchrotron facilities improve electron density maps. Hydrogen-bonding networks (e.g., C–H⋯O interactions) stabilize lattice packing and reduce thermal motion artifacts .

Q. How do substituent electronic effects influence hydrogen-bonding networks in quinazoline crystals?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro) enhance hydrogen-bond acceptor strength at oxygen atoms, fostering C–H⋯O interactions with adjacent methyl or chloro groups. Graph-set analysis (Etter’s formalism) reveals recurring motifs like rings in nitroquinazoline derivatives. Computational modeling (DFT with B3LYP/6-31G*) predicts electrostatic potential surfaces, correlating substituent Hammett constants () with hydrogen-bond strength .

Q. What computational and experimental approaches validate structure-activity relationships in biologically active quinazoline derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies key binding interactions, validated by mutagenesis studies. In vitro assays (e.g., caspase-3 activation or bacterial MIC tests) quantify bioactivity. Substituent variation at C2 (methyl) and C6 (nitro) modulates lipophilicity (logP) and membrane permeability. Comparative studies with 4-fluoro or 4-bromo analogs reveal halogen-bonding contributions to potency .

属性

IUPAC Name |

4-chloro-2-methyl-6-nitroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c1-5-11-8-3-2-6(13(14)15)4-7(8)9(10)12-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLWKWGOOHGUNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647977 | |

| Record name | 4-Chloro-2-methyl-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74151-22-7 | |

| Record name | 4-Chloro-2-methyl-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。